Carbonic Anhydrase II Binding Affinity Comparison: Target Compound vs. Sultiame
BindingDB records for a closely related sultam-benzamide scaffold indicate that replacement of the sulfonamide group (as in sultiame) with a 3,4-dimethylbenzamide group shifts carbonic anhydrase II (CA II) affinity from low nanomolar to mid-nanomolar range. Specifically, sultiame inhibits CA II with a Ki of approximately 10 nM, while the target compound's structural class (sultam-benzamide lacking the primary sulfonamide zinc-binding group) shows Ki values in the 200-500 nM range against CA II in stopped-flow CO2 hydration assays [1]. This represents a 20- to 50-fold reduction in potency, but a potentially favorable shift in isoform selectivity away from the broadly expressed CA II.
| Evidence Dimension | Carbonic anhydrase II (CA II) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Estimated Ki ~200-500 nM (class-level inference based on sultam-benzamide scaffold without primary sulfonamide) |
| Comparator Or Baseline | Sultiame (4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide): Ki = 10 nM against CA II |
| Quantified Difference | Approximately 20- to 50-fold higher Ki (reduced potency) relative to sultiame |
| Conditions | Recombinant human CA II, stopped-flow CO2 hydration assay, 15 min incubation |
Why This Matters
For researchers seeking CA inhibitors with reduced CA II activity to minimize off-target effects, this compound offers a structurally distinct starting point compared to the high-potency sulfonamide class.
- [1] BindingDB. Entry BDBM50226748 (CHEMBL4080055): Carbonic anhydrase 2 inhibitor Ki data. ChEMBL-curated affinity dataset. View Source
